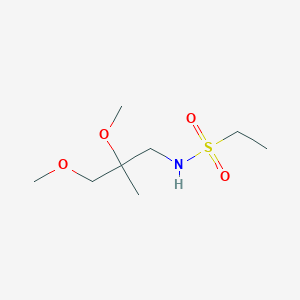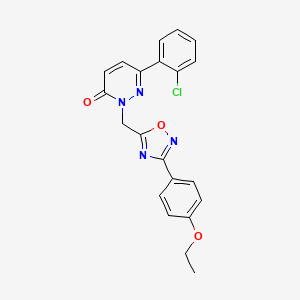
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, also known as AICAR, is a nucleoside analogue that has been widely studied for its potential therapeutic applications. AICAR is a potent activator of AMP-activated protein kinase (AMPK), which plays a critical role in regulating cellular energy metabolism.
Mechanism of Action
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide activates AMPK, which is a key regulator of cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and plays a critical role in maintaining cellular homeostasis. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide mimics the effects of AMP on AMPK, leading to increased glucose uptake and fatty acid oxidation, as well as decreased protein synthesis and cell growth.
Biochemical and Physiological Effects:
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, decreased lipid synthesis, and increased fatty acid oxidation. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been shown to have a number of beneficial effects on skeletal muscle cells, including increased glucose uptake and improved insulin sensitivity.
Advantages and Limitations for Lab Experiments
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ability to activate AMPK and mimic the effects of cellular stress. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide can be used to study the effects of AMPK activation on cellular metabolism and signaling pathways. However, 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has some limitations, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.
Future Directions
There are several future directions for research on 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, including its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide could be used to develop new drugs for these diseases, as well as to study the effects of AMPK activation on cellular metabolism and signaling pathways. Future research could also focus on developing new methods for the synthesis of 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide that are more efficient and cost-effective.
Synthesis Methods
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide can be synthesized by reacting 4-amino-1-isopropyl-1H-pyrazole-5-carboxamide with glycolic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ammonium hydroxide to yield 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide. The synthesis of 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which could potentially be used to treat type 2 diabetes. 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
properties
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-6(2)13-8(7(10)5-12-13)9(15)11-3-4-14/h5-6,14H,3-4,10H2,1-2H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVAGMBQDQLDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one](/img/structure/B2799001.png)

![1-butyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2799005.png)


![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2799009.png)
![2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide](/img/structure/B2799010.png)

![(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2799012.png)

![7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2799015.png)